molecular formula C24H19N3O2 B2967567 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine CAS No. 330837-16-6

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine

Cat. No. B2967567
CAS RN: 330837-16-6
M. Wt: 381.435
InChI Key: JEJPZKFQANDHJY-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine, also known as BMCI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMCI is a chromene-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine is not fully understood, but it has been proposed that 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has several advantages for lab experiments, including its easy synthesis and its potential as a fluorescent probe for the detection of metal ions. However, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several possible future directions for the study of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine, including:
1. Further studies on the mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine, including its interactions with various enzymes and proteins.
2. Studies on the potential of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine as an anticancer agent, including in vivo studies.
3. Studies on the potential of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine as a fluorescent probe for the detection of metal ions in biological and environmental samples.
4. Studies on the potential of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine as a sensor for the detection of toxic heavy metals in water.
5. Studies on the potential of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine as a lead compound for the development of new drugs and materials.
In conclusion, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine is a chromene-based compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. Further studies are needed to fully understand the mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine and to explore its potential in these fields.

Synthesis Methods

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been synthesized through various methods, including a one-pot synthesis method and a Suzuki-Miyaura coupling reaction. In the one-pot synthesis method, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine is synthesized by reacting 2-hydroxyacetophenone, o-phenylenediamine, and 2-methylphenylboronic acid in the presence of a catalytic amount of copper (II) acetate. In the Suzuki-Miyaura coupling reaction, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine is synthesized by reacting 2-bromo-6-methoxychromone and 2-methylphenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been studied for its potential as a fluorescent probe for the detection of metal ions. In environmental science, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been studied for its potential as a sensor for the detection of toxic heavy metals in water.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-15-7-3-4-8-19(15)27-24-18(23-25-20-9-5-6-10-21(20)26-23)14-16-13-17(28-2)11-12-22(16)29-24/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJPZKFQANDHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.